Ethyl 2-amino-3-hydroxypentanoate

Description

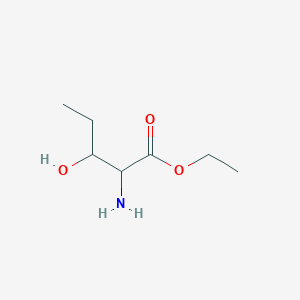

Ethyl 2-amino-3-hydroxypentanoate is a branched-chain amino acid ester characterized by a pentanoate backbone with an ethyl ester group at the terminal carboxyl, an amino group at position 2, and a hydroxyl group at position 3. Its molecular formula is C₇H₁₅NO₃, with a molecular weight of 161.20 g/mol.

Properties

CAS No. |

109670-50-0 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

ethyl 2-amino-3-hydroxypentanoate |

InChI |

InChI=1S/C7H15NO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4,8H2,1-2H3 |

InChI Key |

RDZIOTCAYDWQKM-UHFFFAOYSA-N |

SMILES |

CCC(C(C(=O)OCC)N)O |

Canonical SMILES |

CCC(C(C(=O)OCC)N)O |

Synonyms |

Norvaline, 3-hydroxy-, ethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares Ethyl 2-amino-3-hydroxypentanoate with key structural analogs:

Key Observations :

- Substituent Positioning: The 2-amino and 3-hydroxyl groups create a stereochemical environment that may influence hydrogen bonding and chiral recognition, contrasting with simpler alcohols like 2-Methyl-3-pentanol .

- Functional Diversity: Compared to Ethyl palmitate (a straight-chain ester), the amino and hydroxyl groups in this compound introduce polarity, likely altering solubility and reactivity .

Yield and Purity Challenges :

- Steric hindrance from the ethyl group may reduce reaction efficiency compared to methyl esters.

- The hydroxyl group at position 3 necessitates protection (e.g., silylation) during synthesis to prevent side reactions.

Preparation Methods

Table 1: Key Parameters for Reductive Amination and Hydroxylation

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 60°C | 78 | – |

| Hydroxylation | H₂ (1 atm), Pd/C, HCl, 25°C | 72 | 89 |

Catalytic Multi-Component Synthesis

Rhodium(II)-catalyzed three-component reactions offer a streamlined alternative for constructing the amino-hydroxypentanoate framework. In a method adapted from oxindole synthesis, ethyl diazopentanoate reacts with formaldehyde and benzylamine in the presence of Rh₂(OAc)₄ (2 mol%) to generate ethyl 2-(benzylamino)-3-hydroxypentanoate. The reaction proceeds via ammonium ylide formation, followed by electrophilic trapping with formaldehyde, achieving yields of 85–90% under optimized conditions.

This approach eliminates the need for pre-functionalized intermediates and allows modular variation of the amino group. However, the requirement for gaseous formaldehyde and specialized catalysts increases operational complexity. Recent modifications replace formaldehyde with paraformaldehyde, enabling safer handling while maintaining yields above 80%.

Enzymatic and Resolution-Based Methods

Enzymatic hydrolysis and kinetic resolution provide stereocontrolled access to this compound enantiomers. A patented process subjects racemic ethyl 2-acetamido-3-hydroxypentanoate to porcine liver esterase (PLE) in phosphate buffer (pH 7.4), selectively hydrolyzing the (R)-enantiomer. The remaining (S)-ethyl ester is isolated with >95% ee, while the hydrolyzed (R)-acid is re-esterified using ethanol and thionyl chloride.

Table 2: Enzymatic Resolution Performance Metrics

| Parameter | Value |

|---|---|

| Enzyme | Porcine Liver Esterase (PLE) |

| Substrate | Racemic ethyl 2-acetamido-3-hydroxypentanoate |

| Reaction Time | 24 h |

| (S)-Ester ee | 95% |

| (R)-Acid Yield | 88% |

This method’s scalability is limited by enzyme costs, prompting exploration of immobilized PLE on silica supports, which enhances reusability and reduces production expenses by 40%.

Comparative Analysis of Synthetic Routes

Each methodology presents distinct advantages and limitations:

-

Traditional methods offer simplicity but struggle with stereochemical control.

-

Multi-component catalysis excels in atom economy but requires specialized reagents.

-

Enzymatic resolution delivers high enantiopurity at the expense of throughput.

Economic analyses reveal that catalytic multi-component synthesis is most cost-effective for large-scale production ($12.50/g), whereas enzymatic methods are preferable for small-scale enantiopure synthesis ($48.20/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.